molecular formula C5H10N2O B10844740 5-Ethyl-oxazolidin-(2Z)-ylideneamine

5-Ethyl-oxazolidin-(2Z)-ylideneamine

Cat. No.: B10844740
M. Wt: 114.15 g/mol
InChI Key: MFMHWQFUMUNREN-UHFFFAOYSA-N
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Description

5-Ethyl-oxazolidin-(2Z)-ylideneamine is a heterocyclic compound featuring an oxazolidine core substituted with an ethyl group at the 5-position and an ylideneamine moiety. This compound belongs to a class of small molecules investigated for their inhibitory activity against nitric oxide synthase inducible (NOS2), an enzyme critical in inflammatory and immune responses . Its structural uniqueness lies in the oxazolidine ring, which provides conformational rigidity, and the ethyl substituent, which influences both solubility and binding affinity to biological targets.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

5-ethyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C5H10N2O/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

MFMHWQFUMUNREN-UHFFFAOYSA-N

Canonical SMILES

CCC1CN=C(O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of an appropriate oxazolidine precursor with an amine source under controlled conditions. One common method involves the use of racemic terminal epoxides, which are converted to oxazolidinones through enzyme-catalyzed kinetic resolution . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing optimized reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-oxazolidin-(2Z)-ylideneamine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazolidinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the oxazolidine ring or imine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Ethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved. The pathways affected by this compound may include those related to metabolic processes, signal transduction, or cellular regulation .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Methyl Substitution: While direct IC₅₀ data for 5-Ethyl-oxazolidin-(2Z)-ylideneamine are unavailable, the diethyl analog ((4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine) exhibits potent inhibition (130 nM), suggesting that alkyl chain length and stereochemistry enhance binding.
  • Core Heterocycle: Pyrrolidine analogs (e.g., 5-Ethyl-4-methyl-pyrrolidin-(2Z)-ylideneamine) are noted in but lack explicit activity data. The oxazolidine ring’s oxygen atom may contribute to hydrogen bonding with NOS2, unlike pyrrolidine’s nitrogen .

Physicochemical and Spectroscopic Properties

Though specific data for this compound are absent, related compounds (e.g., thiadiazol-2-amine derivatives) are characterized via:

  • X-ray crystallography : Used to confirm the planar geometry of the thiadiazole ring and substituent orientations .
  • NMR/IR spectroscopy : To identify amine and imine functional groups .

Therapeutic Potential

  • Structure-Activity Relationship (SAR): Increased alkyl chain length (ethyl > methyl) correlates with enhanced potency, likely due to improved hydrophobic interactions with the NOS2 active site .

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